molecular formula C20H17FN6O2 B11191465 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B11191465
M. Wt: 392.4 g/mol
InChI Key: RAYVKJWMAYQTDS-UHFFFAOYSA-N
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Description

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyridine, imidazole, and carboxamide groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in a NaOH–DMSO medium at ambient temperature . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Mechanism of Action

The mechanism of action of 1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(2-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for exploring new scientific applications and developing innovative solutions in various fields.

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(2-fluorophenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C20H17FN6O2/c1-2-17-25-20(29-26-17)14-7-8-18(22-10-14)27-11-16(24-12-27)19(28)23-9-13-5-3-4-6-15(13)21/h3-8,10-12H,2,9H2,1H3,(H,23,28)

InChI Key

RAYVKJWMAYQTDS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F

Origin of Product

United States

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